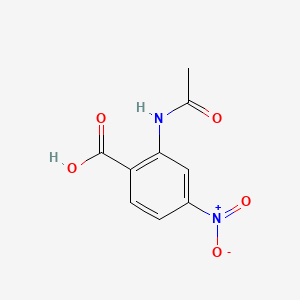

2-Acetamido-4-nitrobenzoic acid

Description

Contextualization within Nitrobenzoic Acid Derivatives

2-Acetamido-4-nitrobenzoic acid is a member of the nitrobenzoic acid family, which are derivatives of benzoic acid. ontosight.aiontosight.ai Nitrobenzoic acids are organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by a nitro group (-NO2). ontosight.ai The presence and position of the nitro group, an electron-withdrawing substituent, significantly influence the chemical properties of these compounds, such as acidity and reactivity, compared to the unsubstituted benzoic acid. ontosight.ai Specifically, this compound is characterized by an acetylamino group (-NHCOCH3) at the second position and a nitro group at the fourth position of the benzoic acid ring. ontosight.ai This particular arrangement of functional groups imparts distinct chemical and physical characteristics to the molecule. ontosight.ai

Historical Perspective on Research Developments of Functionalized Benzoic Acids

The study of benzoic acid and its derivatives dates back to the 16th century, with its discovery through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org The structural determination of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 laid the groundwork for understanding its chemistry. newworldencyclopedia.org A significant milestone in the history of functionalized benzoic acids was the discovery of the antifungal properties of benzoic acid by Salkowski in 1875, which led to its use as a food preservative. wikipedia.orgnewworldencyclopedia.org The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, but this method has been largely replaced by the air oxidation of toluene, a more environmentally friendly process. newworldencyclopedia.orgacs.org The development of various synthesis methods for benzoic acid and its derivatives has been crucial for their application in diverse fields, including the production of dyes, pharmaceuticals, and polymers. ontosight.airesearchgate.net

Significance of this compound in Contemporary Chemical Research

This compound holds considerable importance in modern chemical research due to its role as a versatile intermediate in the synthesis of a variety of organic molecules. ontosight.aichemicalbook.com Its functional groups, the acetylamino and nitro groups, can be chemically modified to create more complex structures with specific therapeutic or industrial properties. ontosight.ai This makes it a valuable building block in the development of pharmaceuticals, such as antibiotics and analgesics. ontosight.ai Furthermore, the presence of the nitro group makes it useful in the production of dyes and pigments. ontosight.ai In a research context, it serves as a model compound for investigating the influence of different functional groups on chemical reactivity and biological activity. ontosight.ai

Overview of Key Research Disciplines Addressed

The study and application of this compound span several key research disciplines:

Medicinal Chemistry and Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceutical agents. ontosight.aichemimpex.com Its derivatives have been investigated for their potential as anti-inflammatory, analgesic, and even anti-tuberculosis medications. ontosight.ai

Materials Science: It finds use in the creation of polymers and coatings with enhanced properties like improved thermal stability. chemimpex.com

Dye and Pigment Industry: The nitro group in its structure contributes to its application in the manufacturing of dyes. ontosight.ai

Analytical Chemistry: It can be used as a standard for developing analytical methods to detect and quantify nitro compounds in various samples. chemimpex.com

Organic Synthesis: The compound is a crucial starting material or intermediate in various organic reactions, including the synthesis of other functionalized benzoic acids and heterocyclic compounds. chemicalbook.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H8N2O5 |

| IUPAC Name | 2-(acetylamino)-4-nitrobenzoic acid |

| Functional Groups | Carboxylic acid (-COOH), Acetylamino (-NHCOCH3), Nitro (-NO2) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-8-4-6(11(15)16)2-3-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYHLMVCNPUEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061346 | |

| Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-97-3 | |

| Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetylamino)-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(acetylamino)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies

Direct Synthetic Routes to 2-Acetamido-4-nitrobenzoic Acid

Direct synthetic approaches to this compound typically commence with a substituted benzene (B151609) ring that undergoes sequential acylation and nitration reactions. The order of these reactions is critical to ensure the correct regiochemical outcome.

Precursor Selection and Reaction Conditions for Direct Synthesis

The logical precursor for a direct synthesis is 2-aminobenzoic acid, also known as anthranilic acid. This molecule possesses the foundational carboxylic acid and amino groups in the desired ortho arrangement. The synthesis plan involves first protecting the amine functionality via acylation, followed by the regioselective introduction of a nitro group at the 4-position.

Initial reaction conditions focus on the efficient acylation of the amino group, followed by controlled nitration to achieve the target substitution pattern. The choice of reagents and the careful management of reaction parameters are paramount to maximizing yield and minimizing the formation of unwanted isomers.

Acylation Strategies for the Amine Moiety (e.g., using acetic anhydride)

The acylation of the primary amine of anthranilic acid is a crucial step to form N-acetylanthranilic acid. This transformation serves to protect the amino group from oxidation during the subsequent nitration step and influences the regioselectivity of the nitration. Acetic anhydride is a commonly employed and effective acylating agent for this purpose. webassign.netwebassign.net

The reaction is typically carried out by heating anthranilic acid with an excess of acetic anhydride. mdma.ch The mixture is heated to reflux to ensure the complete dissolution of the starting material and to drive the reaction to completion. webassign.netwebassign.netmdma.ch Following the reaction, the excess acetic anhydride is quenched, often by the careful addition of water. The desired product, N-acetylanthranilic acid, can then be isolated by crystallization upon cooling. webassign.netwebassign.net

| Reactant | Reagent | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Anthranilic acid | Acetic anhydride | None (reagent as solvent) | Reflux | 15 minutes |

Regioselective Nitration Procedures on Precursor Scaffolds

Once N-acetylanthranilic acid is synthesized, the next step is the regioselective introduction of a nitro group at the 4-position of the benzene ring. The acetylamino group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The combined directing effects of these two groups favor the substitution at the position para to the activating acetylamino group, which is the 4-position.

The nitration is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction temperature must be carefully controlled, as higher temperatures can lead to decarboxylation and the formation of multiple nitrated byproducts. google.com The concentration of sulfuric acid is also a critical parameter, with a concentration range of 86% to 92% being optimal for this type of transformation. google.com The nitrating mixture is added portion-wise to a solution of the N-acetylanthranilic acid in sulfuric acid while maintaining a low temperature, typically between 0°C and 12°C. google.com After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The product is then isolated by pouring the reaction mixture into ice water, which causes the this compound to precipitate.

| Reactant | Reagents | Sulfuric Acid Concentration | Temperature | Key Considerations |

|---|---|---|---|---|

| N-Acetylanthranilic acid | Nitric acid, Sulfuric acid | 86-92% | 0-12°C | Slow addition of nitrating mixture; temperature control is crucial to prevent side reactions. |

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect synthetic routes to this compound offer alternative strategies, often starting from precursors that already contain some of the required functional groups. These methods can be advantageous if the starting materials are more readily available or if they circumvent challenging regioselectivity issues.

Transformations from Related Anthranilic Acid Derivatives (e.g., 4-nitroanthranilic acid)

A prominent indirect pathway involves the acylation of 4-nitroanthranilic acid (2-amino-4-nitrobenzoic acid). nih.gov In this approach, the nitro and carboxylic acid groups are already in their desired positions. The synthesis is therefore reduced to the selective acylation of the amino group.

This transformation can be achieved using similar acylation conditions as described for anthranilic acid, such as reacting 4-nitroanthranilic acid with acetic anhydride. The presence of the electron-withdrawing nitro group can influence the reactivity of the amino group, but the acylation is generally a feasible and high-yielding reaction.

| Reactant | Reagent | Potential Solvent | General Conditions |

|---|---|---|---|

| 4-Nitroanthranilic acid | Acetic anhydride | Acetic acid or reagent as solvent | Heating to drive the reaction to completion. |

Derivatization of Functionalized Benzoic Acid Scaffolds

More broadly, this compound can be envisioned as a derivative of a functionalized benzoic acid. Synthetic strategies could involve a variety of starting materials and functional group interconversions. For instance, a synthetic route could begin with a benzoic acid derivative containing substituents that can be chemically transformed into the required acetylamino and nitro groups.

An example of such a strategy could involve the oxidation of a corresponding nitrotoluene derivative. For instance, the oxidation of 2-methyl-5-nitroacetanilide could potentially yield this compound. However, the conditions required for the oxidation of a methyl group to a carboxylic acid are often harsh and may not be compatible with the amide functionality.

The synthesis of various nitrobenzoic acids has been achieved through the oxidation of the corresponding nitrotoluenes using oxidizing agents like nitric acid or sodium dichromate in sulfuric acid. google.comorgsyn.org These methods, while effective for simpler nitrobenzoic acids, would require careful adaptation and optimization to be successfully applied to a substrate already containing an acetamido group.

Optimization and Mechanistic Studies of Synthetic Processes

The synthesis of this compound involves complex chemical transformations where reaction conditions, catalyst choice, and byproduct management are critical for achieving high purity and yield. Optimization studies focus on fine-tuning these parameters to control the reaction pathways and minimize unwanted side reactions.

Regioselectivity Control and Yield Enhancement

Controlling the position of the nitro group on the benzene ring, known as regioselectivity, is a primary challenge in the synthesis of substituted nitroaromatic compounds. The synthesis of a specific isomer like this compound relies heavily on the directing effects of the functional groups already present on the starting material. The acetamido group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Therefore, the choice of the initial substrate is the most critical factor in determining the final product's isomeric purity.

A common strategy for analogous compounds, such as the synthesis of 4-acetamido-3-nitrobenzoic acid, involves the direct nitration of 4-acetamidobenzoic acid. google.com In this process, precise control over reaction parameters is essential for maximizing yield and preventing the formation of undesired products. google.com Key factors that enhance yield include strict temperature regulation, the concentration of the acid medium, and the molar ratio of the nitrating agents. google.com Maintaining the reaction temperature between 0°C and 12°C is crucial, as higher temperatures can lead to increased byproduct formation. google.com The concentration of sulfuric acid is typically maintained between 86% and 92% to ensure the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. google.com

For the synthesis of related compounds like 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene, the use of phase transfer catalysts and free radical initiators has been shown to significantly improve the reaction yield, reaching up to 83.5%. google.com This approach demonstrates that enhancing the interplay between different phases in a reaction mixture can lead to substantial improvements in product yield. google.com

Table 1: Key Parameters for Yield Enhancement in Nitration Reactions Data derived from analogous synthesis of 4-acetamido-3-nitrobenzoic acid.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0°C to 12°C | Minimizes side reactions such as decarboxylation and over-nitration. google.com |

| H₂SO₄ Concentration | 86% to 92% | Promotes the formation of the nitronium ion (NO₂⁺) for efficient nitration. google.com |

| Molar Ratio (HNO₃:Substrate) | 1.0 to 1.2 moles | Ensures complete nitration while minimizing the risk of forming dinitro compounds. google.com |

| Addition Time | 1 to 5 hours | Allows for controlled reaction rate and effective heat dissipation. google.com |

Catalyst Development and Application in Synthetic Steps

Catalysts play a pivotal role in directing the synthetic pathway and improving the efficiency of the reaction. In the context of producing this compound and related compounds, catalysts are employed in both nitration and oxidation steps.

During nitration, concentrated sulfuric acid is not just a solvent but also a crucial catalyst. It facilitates the formation of the highly reactive nitronium ion from nitric acid, which is essential for the electrophilic aromatic substitution to occur. google.com

In synthetic routes that involve the oxidation of a methyl group, such as the conversion of a nitrotoluene derivative, different catalytic systems are employed. One patented method for synthesizing 2-methyl-4-nitrobenzoic acid utilizes a dual catalytic system comprising a phase transfer catalyst (PTC) and a free radical initiator. google.com

Phase Transfer Catalysts (PTCs) , such as tetrabutylammonium bromide or benzyltriethylammonium chloride, are used to transport a reactant from an aqueous phase to an organic phase where the reaction occurs, thereby increasing the reaction rate. google.com

Free Radical Initiators , like benzoyl peroxide, help initiate the oxidation of the methyl group. google.com

Furthermore, metal-based catalysts have been applied in similar oxidation processes. For instance, ammonium metavanadate has been used as a catalyst in the nitric acid-based oxidation of 2-nitroacetophenone to 2-nitrobenzoic acid. google.com In other contexts, palladium on carbon (Pd/C) is a well-established catalyst for hydrogenation reactions, such as the reduction of a nitro group to an amine, demonstrating the versatility of catalysts in modifying these molecules. patsnap.com

Table 2: Catalysts in Synthetic Steps for Nitrobenzoic Acids

| Catalyst Type | Example(s) | Synthetic Step | Function |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Nitration | Generates the nitronium ion (NO₂⁺) from nitric acid. google.com |

| Phase Transfer Catalyst (PTC) | Tetrabutylammonium bromide | Oxidation | Facilitates transport of reactants between aqueous and organic phases. google.com |

| Free Radical Initiator | Benzoyl Peroxide | Oxidation | Initiates the free-radical chain reaction for methyl group oxidation. google.com |

| Metal-Based Catalyst | Ammonium Metavanadate | Oxidation | Catalyzes the oxidation of a side chain with aqueous nitric acid. google.com |

| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | Reduction | Catalyzes the reduction of a nitro group to an amino group. patsnap.com |

Byproduct Analysis and Strategies for Mitigation

In nitration reactions, the primary byproducts are often undesired isomers. The powerful directing effects of the existing functional groups usually favor one isomer, but deviations in reaction conditions can lead to the formation of others. Another common issue is over-nitration, resulting in dinitro or trinitro compounds, and decarboxylation, which is the loss of the -COOH group. A patent for the synthesis of an isomer notes that when the temperature rises to between 12°C and 14°C, decarboxylated and over-nitrated byproducts are formed. google.com

In oxidation-based syntheses, such as the conversion of 4-nitro-o-xylene, byproducts can include isomeric compounds like 2-methyl-5-nitrobenzoic acid and products of over-oxidation, such as 4-nitrophthalic acid. google.com

Strategies for Mitigation:

Strict Temperature Control: Maintaining a low and stable temperature (e.g., 0-12°C) is the most effective way to prevent over-nitration and decarboxylation. google.com

Control of Stoichiometry: Using a precise molar ratio of reactants, particularly the nitrating agent, minimizes the formation of polynitrated products. google.com

Purification Techniques: Post-reaction purification is essential for removing impurities. A common method involves dissolving the crude product in a dilute alkaline solution, such as sodium hydroxide, to filter out insoluble impurities like unreacted starting material or chromium salts (if used as an oxidant). orgsyn.org The desired acid is then reprecipitated by acidifying the filtrate. orgsyn.org Washing the crude product with dilute acid can also help remove inorganic contaminants. orgsyn.org

Table 3: Common Byproducts and Mitigation Strategies

| Byproduct | Formation Pathway | Mitigation Strategy |

| Isomeric Nitro-acids | Non-regioselective nitration | Strict control of reaction conditions; choice of appropriate starting material. |

| Polynitrated Compounds | Over-nitration due to excess nitrating agent or high temperature | Precise control of nitric acid stoichiometry; maintaining low reaction temperature. google.com |

| Decarboxylated Products | Loss of the -COOH group at elevated temperatures | Strict temperature control, keeping the reaction below 12°C. google.com |

| 4-Nitrophthalic acid | Over-oxidation of a dimethyl precursor | Use of selective oxidizing agents; control of reaction time and temperature. google.com |

| Inorganic Salts | Remnants from oxidizing agents (e.g., chromium salts) | Washing the crude product with dilute acid and water; recrystallization. orgsyn.org |

Crystallography and Solid State Structural Analysis

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphic forms.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can have different physical properties. PXRD is a primary tool for identifying and characterizing these different crystalline forms. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities.

Studies on related compounds, such as 2-chloro-4-nitrobenzoic acid, have revealed the existence of polymorphic forms. rsc.org For 2-Acetamido-4-nitrobenzoic acid, a systematic polymorph screen would involve crystallization from various solvents and under different conditions, followed by PXRD analysis of the resulting solids. The presence of different PXRD patterns would indicate the existence of multiple polymorphs.

PXRD can also be used to detect the presence of amorphous (non-crystalline) content in a sample. An amorphous solid does not produce sharp diffraction peaks but rather a broad halo in the PXRD pattern. The intensity of this halo can be used to quantify the amount of amorphous material present.

Furthermore, PXRD is instrumental in studying phase transitions. By collecting PXRD patterns at different temperatures, it is possible to monitor changes in the crystal structure. For example, a transition from one polymorphic form to another upon heating would be observable as a change from one diffraction pattern to another at a specific temperature. Such studies have been conducted on related nitrobenzoic acid systems. nih.gov

Supramolecular Interactions in the Solid State

A definitive analysis of the supramolecular interactions for this compound is contingent on the determination of its crystal structure.

Elucidation of Hydrogen Bonding Networks (e.g., O-H...O, N-H...O)

Information not available. An experimental crystal structure is required to identify and characterize the specific hydrogen bonding patterns, including donor-acceptor distances and angles.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

Information not available. Hirshfeld surface analysis is a computational method that requires the input of a crystal structure to map and quantify intermolecular contacts. Without this input data, this analysis cannot be performed.

Identification and Characterization of Supramolecular Synthons

Information not available. The identification of recurring, predictable patterns of intermolecular interactions, known as supramolecular synthons, is dependent on the analysis of an experimentally determined crystal lattice.

Based on a comprehensive search for scientific literature, there are currently no specific computational or theoretical investigation studies available for the chemical compound “this compound.” Research in this area, including quantum chemical calculations and molecular modeling, has focused on related isomers or derivatives.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and analysis for "this compound" that adheres to the requested outline. Generating such content would require fabricating data that does not exist in the public domain of scientific research.

Studies have been conducted on similar molecules, such as 4-Acetamido-3-nitrobenzoic acid and other nitrobenzoic acid isomers. These studies employ methods like Density Functional Theory (DFT) to explore geometry optimization, electronic structure, vibrational frequencies, and other properties. However, due to the strict instruction to focus solely on this compound, the findings from these related but distinct compounds cannot be presented here.

Computational Chemistry and Theoretical Investigations

In Silico Mechanistic Studies of Chemical Transformations

Computational methods are invaluable for mapping the intricate details of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. In silico studies can elucidate reaction mechanisms, identify transient species, and predict reaction kinetics for transformations involving 2-Acetamido-4-nitrobenzoic acid.

Elucidation of Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surface of a reaction. nih.govrsc.org This allows for the mapping of reaction pathways, which connect reactants to products through various intermediate and transition states. For a molecule like this compound, potential reactions could include the hydrolysis of the amide bond, reduction of the nitro group, or esterification of the carboxylic acid.

Characterization of Transition States and Intermediates

A crucial aspect of understanding a reaction mechanism is the characterization of its transition states (TS) and intermediates. Transition states are high-energy, transient structures that represent the energy barrier to a reaction, while intermediates are metastable species that exist in energy minima along the reaction coordinate.

Computational chemistry allows for the precise determination of the geometric and electronic structure of these fleeting species. nih.gov Frequency calculations are performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while an intermediate has all real frequencies. nih.gov For instance, DFT studies on the aza-Henry reaction have been used to evaluate catalyst-substrate interactions and rationalize stereochemical outcomes by analyzing the structures of the transition states. nih.gov Similarly, in silico studies on the reactivation of inhibited enzymes have utilized DFT to analyze the structural features of reactant complexes and transition states, providing insight into the reaction barriers. scienceopen.com Such approaches could be used to investigate, for example, the mechanism of amide hydrolysis in this compound by characterizing the tetrahedral intermediate and the relevant transition states.

Theoretical Spectroscopy for Prediction and Interpretation

Computational methods can predict various types of molecular spectra, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can provide valuable insights.

DFT calculations, often using functionals like B3LYP, are highly effective for predicting vibrational frequencies (IR and Raman). scirp.orgresearchgate.netijtsrd.com The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational method. ijtsrd.com A detailed computational study on 2-, 3-, and 4-nitrobenzoic acids demonstrated a strong correlation between theoretical and experimental vibrational spectra, allowing for confident assignment of the observed bands. researchgate.net Similar calculations for this compound would allow for the assignment of characteristic vibrational modes, such as the C=O stretches of the carboxylic acid and amide, and the symmetric and asymmetric stretches of the nitro group.

The table below shows a comparison of experimental and calculated vibrational frequencies for the related compound 2-nitrobenzoic acid, illustrating the accuracy of such predictions. researchgate.net

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated B3LYP Frequency (cm⁻¹) |

| ν(OH) | 3100 | 3098 |

| ν(CH) | 3075 | 3077 |

| ν(C=O) | 1705 | 1718 |

| νₐₛ(NO₂) | 1533 | 1541 |

| νₛ(NO₂) | 1355 | 1362 |

| ν(C-N) | 860 | 864 |

| Data for 2-nitrobenzoic acid. |

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in signal assignment. rsc.orgrsc.org The predicted chemical shifts are sensitive to the molecular geometry and electronic environment of each nucleus, making them a valuable tool for structural elucidation.

Derivatives, Analogues, and Structure Activity Relationships Sar in Academic Contexts

Synthesis and Characterization of Positional Isomers and Substituted Derivatives

The core structure of 2-acetamido-4-nitrobenzoic acid allows for the introduction of various substituents at different positions on the aromatic ring, leading to the generation of a library of analogues. The synthesis and characterization of these derivatives are crucial for understanding how structural modifications influence the molecule's properties.

Halogenated Analogues (e.g., 2-acetamido-5-fluoro-4-nitrobenzoic acid)

Halogenated derivatives of this compound are of particular interest due to the unique properties that halogens impart to organic molecules. For instance, 2-acetamido-5-fluoro-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Synthesis: The synthesis of halogenated analogues can be achieved through various methods, including the nitration of a corresponding halogenated acetanilido-benzoic acid. For example, the synthesis of 2-acetamido-5-fluoro-4-nitrobenzoic acid can be accomplished by the controlled nitration of 2-acetamido-5-fluorobenzoic acid.

Characterization: The characterization of these compounds involves a combination of spectroscopic techniques. The molecular formula of 2-acetamido-5-fluoro-4-nitrobenzoic acid is C9H7FN2O5. uni.lu Key characterization data for this compound is provided in the table below.

Interactive Data Table: Properties of 2-Acetamido-5-fluoro-4-nitrobenzoic acid

| Property | Value |

| Molecular Formula | C9H7FN2O5 |

| Monoisotopic Mass | 242.0339 Da |

| CAS Number | 273401-28-8 |

| Physical State | Solid |

Note: This data is compiled from publicly available chemical databases.

The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. The fluoro substituent can participate in nucleophilic aromatic substitution reactions, allowing for further derivatization.

Methoxy-Substituted Analogues (e.g., 2-acetamido-5-methoxy-4-nitrobenzoic acid)

Methoxy-substituted analogues, such as 2-acetamido-5-methoxy-4-nitrobenzoic acid, introduce both steric and electronic modifications to the parent compound.

Synthesis: The synthesis of 2-acetamido-5-methoxy-4-nitrobenzoic acid has been documented since the 1990s, often involving a multi-step process starting from m-cresidine (4-methoxy-2-methylaniline) that includes nitration, acylation, and oxidation steps.

Characterization: This compound is a structurally complex benzoic acid derivative. Its properties are summarized in the table below.

Interactive Data Table: Properties of 2-Acetamido-5-methoxy-4-nitrobenzoic acid

| Property | Value |

| Molecular Formula | C10H10N2O6 |

| CAS Number | 196194-98-6 |

| Solubility | Soluble in DMSO, methanol |

| pKa (predicted) | ~2.59 |

Note: This data is compiled from publicly available chemical databases.

The methoxy (B1213986) group can be substituted through nucleophilic substitution reactions, and the acetamido group can be hydrolyzed under acidic or basic conditions.

Amino-Substituted Analogues (e.g., 2-amino-4-nitrobenzoic acid)

The reduction of the nitro group in this compound or its derivatives leads to the formation of amino-substituted analogues like 2-amino-4-nitrobenzoic acid. nih.gov This transformation is a common strategy in organic synthesis to introduce a reactive amino group for further functionalization.

Synthesis: A common method for preparing 2-amino-4-nitrobenzoic acid involves the reduction of a dinitro precursor. Another approach involves the reaction of 2-halo-6-nitrobenzoic acid with ammonia (B1221849) using a cuprous catalyst. google.com

Characterization: 2-Amino-4-nitrobenzoic acid is a light yellow to brown powder or crystal. tcichemicals.com Key properties are listed in the table below.

Interactive Data Table: Properties of 2-Amino-4-nitrobenzoic acid

| Property | Value |

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 182.13 g/mol |

| CAS Number | 619-17-0 |

| Synonyms | 4-Nitroanthranilic Acid |

Note: This data is compiled from publicly available chemical databases. nih.govtcichemicals.com

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. tcichemicals.com

Investigation of Electronic and Steric Effects on Reactivity and Structure

The reactivity and structure of this compound and its derivatives are profoundly influenced by the electronic and steric effects of their constituent functional groups. The interplay of the electron-withdrawing nitro group, the electron-donating (by resonance) yet sterically bulky acetamido group, and the acidic carboxyl group dictates the molecule's chemical behavior.

The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. The acetamido group, while electron-donating through resonance, can exert steric hindrance, influencing the approach of reagents. rsc.org The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of benzoic acid derivatives. wikipedia.org

Comparative Analysis of Functional Group Contributions to Molecular Properties

Carboxylic Acid Group (-COOH): This group is responsible for the acidic nature of the molecule and provides a site for forming salts or esters. solubilityofthings.com Its ability to participate in hydrogen bonding influences the compound's melting point and solubility.

Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid. ebi.ac.uk It is also a key functional group for derivatization, as it can be readily reduced to an amino group.

Acetamido Group (-NHCOCH3): This group can participate in hydrogen bonding and influences the conformation of the molecule. Its steric bulk can affect the reactivity of adjacent functional groups. nih.gov

Substituents (e.g., -F, -OCH3, -NH2): The introduction of different substituents further modifies the electronic and steric profile of the molecule. Halogens can alter lipophilicity and metabolic stability, while methoxy groups can influence solubility and receptor binding. Amino groups provide a site for further chemical modifications. asianpubs.org

A comparative analysis of these contributions is essential for the rational design of new derivatives with desired properties.

Principles for the Design of Novel Derivatives with Tunable Reactivity

The design of novel derivatives of this compound with tunable reactivity is a key objective in medicinal chemistry and materials science. ijprse.com By strategically modifying the substituents on the aromatic ring, chemists can fine-tune the electronic and steric properties of the molecule to achieve specific outcomes.

Key principles for designing novel derivatives include:

Modulating Electronic Effects: Introducing electron-donating or electron-withdrawing groups at specific positions can alter the reactivity of the carboxylic acid and the aromatic ring. This can be used to enhance the binding affinity of the molecule to a biological target or to control the rate of a chemical reaction.

Controlling Steric Hindrance: The size and position of substituents can be varied to control access to the reactive sites of the molecule. This can be used to improve the selectivity of a reaction or to prevent unwanted side reactions.

Introducing New Functional Groups: The addition of new functional groups can introduce new modes of interaction with other molecules, such as hydrogen bonding or hydrophobic interactions. This is a powerful strategy for developing new drugs and materials.

Prodrug Strategies: The carboxylic acid or other functional groups can be modified to create prodrugs that are converted to the active form of the molecule in vivo. This can be used to improve the bioavailability or to reduce the toxicity of a drug. nih.gov

By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new compounds with tailored properties for a wide range of applications.

Q & A

Q. How to conduct a systematic review of this compound applications in medicinal chemistry?

- Methodological Answer : Follow PRISMA guidelines for literature screening. Use databases (SciFinder, Reaxys) with keywords: "nitrobenzoic acid derivatives," "acetamido pharmacophores." Critically appraise studies for bias (e.g., lack of negative data) using tools like ROBIS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.